molecular formula C19H15N3O5 B12660825 Ethyl 4-((2-hydroxy-1-naphthyl)azo)-3-nitrobenzoate CAS No. 85136-50-1

Ethyl 4-((2-hydroxy-1-naphthyl)azo)-3-nitrobenzoate

Cat. No.: B12660825
CAS No.: 85136-50-1
M. Wt: 365.3 g/mol
InChI Key: KIHXVGLHHYYKOV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 4-((2-hydroxy-1-naphthyl)azo)-3-nitrobenzoate typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with ethyl 3-nitrobenzoate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage. Industrial production methods may involve large-scale batch processes with stringent quality control measures to maintain the purity and consistency of the compound .

Chemical Reactions Analysis

Ethyl 4-((2-hydroxy-1-naphthyl)azo)-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitro and hydroxyl derivatives.

    Reduction: The azo group can be reduced to form amines, which are significant in metabolic pathways.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like potassium permanganate.

Scientific Research Applications

Ethyl 4-((2-hydroxy-1-naphthyl)azo)-3-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-((2-hydroxy-1-naphthyl)azo)-3-nitrobenzoate involves its interaction with biological molecules through its azo and nitro groups. These interactions can lead to the formation of reactive intermediates that may affect cellular processes. The molecular targets and pathways involved include enzyme inhibition and interaction with nucleic acids, which can result in mutagenic effects .

Comparison with Similar Compounds

Ethyl 4-((2-hydroxy-1-naphthyl)azo)-3-nitrobenzoate is unique due to its specific structural features and reactivity. Similar compounds include:

Properties

CAS No.

85136-50-1

Molecular Formula

C19H15N3O5

Molecular Weight

365.3 g/mol

IUPAC Name

ethyl 4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-nitrobenzoate

InChI

InChI=1S/C19H15N3O5/c1-2-27-19(24)13-7-9-15(16(11-13)22(25)26)20-21-18-14-6-4-3-5-12(14)8-10-17(18)23/h3-11,23H,2H2,1H3

InChI Key

KIHXVGLHHYYKOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-]

Origin of Product

United States

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